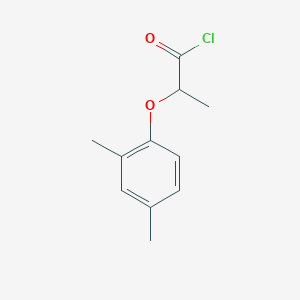

2-(2,4-Dimethylphenoxy)propanoyl chloride

Description

BenchChem offers high-quality 2-(2,4-Dimethylphenoxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylphenoxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSCMUTODLMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethylphenoxypropionic Acid Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,4-dimethylphenoxypropionic acid and its derivatives, compounds of increasing interest in the field of drug discovery and development. We will delve into their synthesis, explore the mechanistic underpinnings of their biological activity, and discuss their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this chemical class.

Introduction: The Growing Significance of Phenoxypropionic Acid Scaffolds

Phenoxypropionic acid derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. Historically recognized for their herbicidal properties, recent research has unveiled their potential to modulate key biological pathways implicated in metabolic and inflammatory diseases. The core structure, characterized by a phenoxy group linked to a propionic acid moiety, provides a privileged scaffold for the design of targeted therapeutics. The addition of methyl groups at the 2 and 4 positions of the phenyl ring, as in 2,4-dimethylphenoxypropionic acid, significantly influences the molecule's steric and electronic properties, thereby impacting its biological activity. This guide will focus on these dimethyl-substituted derivatives, highlighting their unique characteristics and therapeutic promise.

Synthetic Pathways to 2,4-Dimethylphenoxypropionic Acid and Its Derivatives

The synthesis of 2,4-dimethylphenoxypropionic acid and its derivatives is primarily achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach involves the reaction of a substituted phenol with an α-haloalkanoic acid or its ester in the presence of a base.

Core Synthesis of 2,4-Dimethylphenoxypropionic Acid

The foundational synthesis of 2,4-dimethylphenoxypropionic acid involves the reaction of 2,4-dimethylphenol with a 2-halopropionic acid, such as 2-chloropropionic acid, in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of 2-(2,4-Dimethylphenoxy)propionic Acid

Materials:

-

2,4-Dimethylphenol

-

2-Chloropropionic acid

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Sulfuric acid (H₂SO₄)

-

n-Hexane

-

Deionized water

Equipment:

-

1000 mL three-necked round-bottom flask

-

Stirrer (magnetic or overhead)

-

Thermometer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

To the 1000 mL three-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dimethylphenol (1.0 mol), 2-chloropropionic acid (1.0 mol), potassium hydroxide (2.0 mol), and dimethyl sulfoxide (DMSO) as the solvent.

-

Stir the mixture and heat to a reaction temperature of 60-80°C. Maintain this temperature and continue stirring for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add sulfuric acid with stirring to neutralize the reaction mixture to a pH of approximately 2-3.

-

Filter the resulting mixture to remove the precipitated salts.

-

The solvent (DMSO) can be recovered from the filtrate by distillation under reduced pressure.

-

The resulting solid residue is the crude 2-(2,4-dimethylphenoxy)propionic acid.

-

To purify the product, add n-hexane to the crude solid, stir, and cool to room temperature to induce crystallization.

-

Collect the purified product by filtration and dry under vacuum.

Synthesis of Chiral Derivatives

Many of the therapeutic applications of phenoxypropionic acid derivatives are stereospecific, with one enantiomer exhibiting significantly higher activity than the other. Therefore, the synthesis of enantiomerically pure derivatives is of paramount importance. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral resolution of a racemic mixture.

A common approach involves starting with an enantiomerically pure form of a 2-halopropionic acid or by employing a chiral auxiliary to direct the stereochemistry of a key reaction step.

Conceptual Workflow: Chiral Synthesis of 2,4-Dimethylphenoxypropionic Acid Derivatives

Caption: Chiral synthesis workflow.

Mechanism of Action: Targeting Nuclear Receptors and Inflammatory Pathways

The therapeutic potential of 2,4-dimethylphenoxypropionic acid derivatives stems from their ability to interact with and modulate the activity of key cellular targets, most notably peroxisome proliferator-activated receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARδ. Phenoxypropionic acid derivatives, particularly those with a chiral center, have been shown to act as agonists for PPARα and PPARγ.

-

PPARα Activation: Agonism of PPARα leads to the upregulation of genes involved in fatty acid oxidation and a reduction in triglyceride levels. This makes PPARα a key target for the treatment of dyslipidemia.[3]

-

PPARγ Activation: PPARγ is a master regulator of adipogenesis and is crucial for insulin sensitization.[2] Activation of PPARγ improves insulin sensitivity and is a validated therapeutic strategy for type 2 diabetes.[2]

The binding of a 2,4-dimethylphenoxypropionic acid derivative to a PPAR initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes.

Signaling Pathway: PPAR Agonism

Caption: PPAR agonism signaling pathway.

Anti-inflammatory Effects

Beyond their metabolic effects, PPAR agonists also exhibit potent anti-inflammatory properties. This is achieved through several mechanisms, including the transrepression of pro-inflammatory transcription factors such as NF-κB. By interfering with the activity of these factors, 2,4-dimethylphenoxypropionic acid derivatives can reduce the expression of inflammatory cytokines and other mediators.

Therapeutic Potential and Structure-Activity Relationships (SAR)

The versatility of the phenoxypropionic acid scaffold allows for the development of derivatives with a range of therapeutic applications. The specific substitutions on the phenyl ring and modifications to the propionic acid side chain are critical in determining the compound's potency and selectivity for different biological targets.

| Structural Modification | Impact on Biological Activity | Potential Therapeutic Application |

| Chirality at the α-carbon | The (R)-enantiomer often exhibits higher potency for PPARs. | Metabolic diseases (dyslipidemia, type 2 diabetes) |

| Substitution on the phenyl ring | Electron-withdrawing or -donating groups can modulate receptor binding affinity and selectivity. | Tailoring selectivity for specific PPAR isoforms |

| Esterification of the carboxylic acid | Can improve bioavailability and act as a prodrug. | Improved pharmacokinetics |

| Amidation of the carboxylic acid | Can alter solubility and cell permeability. | Modulation of drug delivery properties |

Biological Evaluation of 2,4-Dimethylphenoxypropionic Acid Derivatives

The preclinical evaluation of novel 2,4-dimethylphenoxypropionic acid derivatives involves a series of in vitro and in vivo assays to determine their efficacy, selectivity, and safety profile.

In Vitro Assays

Experimental Protocol: In Vitro PPAR Activation Assay

Objective: To determine the ability of a test compound to activate PPARα and PPARγ.

Method: Luciferase Reporter Gene Assay

Cell Line: HEK293T cells or other suitable cell line.

Materials:

-

Expression plasmids for full-length human PPARα and PPARγ.

-

Reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Transfection reagent.

-

Test compounds (2,4-dimethylphenoxypropionic acid derivatives).

-

Positive controls (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

-

Luciferase assay reagent.

-

Cell culture medium and supplements.

Procedure:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a control plasmid (e.g., β-galactosidase for normalization).

-

After 24 hours, treat the cells with various concentrations of the test compounds or positive controls.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to the control plasmid activity.

-

Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value for each compound.

In Vivo Studies

Promising candidates from in vitro screening are then advanced to in vivo studies using relevant animal models of disease, such as diabetic or dyslipidemic rodent models. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

Analytical Methods for Characterization and Quantification

The analysis of 2,4-dimethylphenoxypropionic acid derivatives, particularly the separation of enantiomers, is critical for both synthetic chemistry and pharmacological studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC

Chiral stationary phases (CSPs) are used to separate the enantiomers of chiral 2,4-dimethylphenoxypropionic acid derivatives. Polysaccharide-based CSPs are particularly effective for this class of compounds.

Conceptual Workflow: Chiral HPLC Analysis

Caption: Chiral HPLC analysis workflow.

Conclusion and Future Directions

2,4-Dimethylphenoxypropionic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of metabolic and inflammatory diseases. Their ability to act as PPAR agonists provides a solid mechanistic basis for their observed biological effects. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of isoform-selective PPAR modulators and dual PPAR agonists will continue to be an active area of investigation, with the goal of developing safer and more effective therapies for a range of human diseases.

References

-

An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Tan, C. (2009). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Journal of Zhejiang University of Technology.

- Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). (n.d.). Google Patents.

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. (n.d.). Google Patents.

- Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. (2004). PubMed.

-

Compendium Synthetica. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

-

Mastering Chiral Synthesis: The Indispensable Role of (R)-2-Phenoxypropionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]

-

In vitro toxicology. (n.d.). Nuvisan. Retrieved February 14, 2026, from [Link]

- The mechanisms of action of PPARs. (n.d.). PubMed.

-

What are PPAR agonists and how do they work? (2024). Patsnap Synapse. Retrieved February 14, 2026, from [Link]

- Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv

- In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. (n.d.). PubMed.

- Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (n.d.). MDPI.

-

PPAR agonist. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

- Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (n.d.). MDPI.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed Central.

- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.

- First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). PubMed Central.

- Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact M

- In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. (2024). PubMed Central.

-

Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

2,4-dimethylpyrrole. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Properties of Phenoxyalkanoic Acid Chlorides

Introduction

Phenoxyalkanoic acid chlorides are a highly reactive and versatile class of organic compounds that serve as critical intermediates in the synthesis of a wide array of commercially significant molecules. Characterized by a carbonyl chloride group attached to an alkyl chain, which is in turn linked to a phenoxy moiety, these compounds are foundational building blocks in the agrochemical and pharmaceutical industries. Their high electrophilicity makes them powerful acylating agents, enabling the efficient construction of ester and amide linkages. This guide provides an in-depth exploration of their synthesis, chemical properties, reactivity, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Phenoxyalkanoic Acid Chlorides

The primary route to phenoxyalkanoic acid chlorides begins with their corresponding carboxylic acids. The synthesis of these parent phenoxyalkanoic acids is typically achieved through the reaction of an alkali metal salt of a phenol with an alkali metal salt of a haloalkanoic acid.[1] The subsequent conversion of the carboxylic acid to the highly reactive acid chloride is a crucial activation step.

Chlorination of Phenoxyalkanoic Acids

The most prevalent and industrially significant method for synthesizing acid chlorides from carboxylic acids is the use of a chlorinating agent.[2]

-

Using Thionyl Chloride (SOCl₂): This is often the method of choice due to its efficiency and the convenient nature of its byproducts.[3][4] The carboxylic acid reacts with thionyl chloride to yield the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[3] As the byproducts are gaseous, they are easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[3] The reaction proceeds through a chlorosulfite intermediate.

-

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF).[5][6] This method is generally milder and more selective than using thionyl chloride, making it suitable for sensitive substrates.[6] The byproducts are carbon dioxide, carbon monoxide, and HCl, which are also volatile.

-

Other Reagents: Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed for this transformation, although they are used less frequently in modern synthesis.[3][7]

Diagram 1: General Synthesis Workflow

This diagram illustrates the two-step process to obtain phenoxyalkanoic acid chlorides from phenols.

Caption: Synthesis pathway from phenol to phenoxyalkanoic acid chloride.

Experimental Protocol: Synthesis of 2-Phenoxypropanoyl Chloride

This protocol details a representative synthesis using thionyl chloride.

Materials:

-

2-Phenoxypropanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry round-bottomed flask

-

Reflux condenser with a gas outlet/drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Setup: Assemble a dry 100-mL round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of the reagents and product.

-

Charging the Flask: To the flask, add 2-phenoxypropanoic acid (e.g., 10 g, 1.0 equiv).

-

Addition of Reagent: Under a fume hood, carefully add an excess of thionyl chloride (e.g., 2.0 equiv) to the flask.[8] The addition may cause some initial gas evolution.

-

Reaction: Gently heat the mixture to reflux (oil bath temperature ~80-85 °C) and maintain for 2-3 hours.[8] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (test with moist pH paper at the condenser outlet, held with forceps).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step must be performed carefully in a well-ventilated fume hood as SOCl₂ is corrosive and toxic. The crude phenoxypropanoyl chloride that remains is often of sufficient purity for subsequent reactions.[8] If higher purity is required, fractional distillation under high vacuum can be performed.

Chemical Reactivity and Mechanistic Insights

Phenoxyalkanoic acid chlorides are among the most reactive derivatives of carboxylic acids.[9] Their reactivity stems from the highly electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[10][11] The primary reaction pathway is nucleophilic acyl substitution , an addition-elimination mechanism.[12]

Diagram 2: General Mechanism of Nucleophilic Acyl Substitution

Caption: The two-stage addition-elimination mechanism for acyl chlorides.

Key Reactions

-

Hydrolysis: They react vigorously, often violently, with water to hydrolyze back to the parent carboxylic acid and hydrogen chloride.[13][14] This reactivity necessitates that all synthesis and subsequent reactions be carried out under anhydrous conditions.

-

Alcoholysis (Esterification): The reaction with alcohols is rapid and exothermic, producing esters and HCl.[15][16] This is a highly efficient method for ester synthesis, as the reaction goes to completion.[15] Phenols also react to form phenyl esters, though the reaction can be less vigorous.[13]

-

Causality: The high reactivity of the acid chloride provides a strong thermodynamic driving force for the reaction, making it more effective than Fischer esterification from the parent carboxylic acid.[15]

-

-

Ammonolysis/Amination (Amidation): Acid chlorides react readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[17][18]

-

Experimental Consideration: The reaction produces one equivalent of HCl, which will protonate the basic amine starting material, rendering it non-nucleophilic. To counter this, the reaction is typically run with two equivalents of the amine—one to act as the nucleophile and the second to act as a base to neutralize the HCl.[19] Alternatively, a non-nucleophilic base such as pyridine or triethylamine (Et₃N) can be added as an acid scavenger.[20]

-

Experimental Protocol: Synthesis of N-benzyl-2-phenoxyacetamide

This protocol details a representative amidation reaction.

Materials:

-

Phenoxyacetyl chloride

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Separatory funnel, round-bottomed flask, magnetic stirrer

Procedure:

-

Setup: In a dry round-bottomed flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM. Cool the flask in an ice bath (0 °C).

-

Reagent Addition: Dissolve phenoxyacetyl chloride (1.0 equiv) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.[5] Maintaining a low temperature helps to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Agrochemicals and Drug Discovery

The utility of phenoxyalkanoic acid chlorides is defined by their role as activated precursors for a multitude of target molecules.

Agrochemicals

A primary application is in the synthesis of phenoxy herbicides.[21] This class of compounds acts as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[22][23] When applied to broad-leaf plants, they induce rapid, uncontrolled cell division and growth, ultimately leading to plant death.[21][23] They are selective, leaving monocot crops like wheat and corn relatively unaffected.[24] The acid chlorides are used to synthesize various ester and amide forms of these herbicides, which can have different properties regarding uptake, translocation, and environmental persistence.[24]

Drug Development and Medicinal Chemistry

In drug discovery, the phenoxyalkanoic acid chloride scaffold provides a versatile starting point for creating libraries of new chemical entities.

-

Structure-Activity Relationship (SAR) Studies: The ease with which acid chlorides react with various nucleophiles (alcohols, amines, etc.) allows for the rapid synthesis of a large number of analogues.[25] By systematically varying the nucleophile, medicinal chemists can probe the SAR of a compound series to optimize potency, selectivity, and pharmacokinetic properties.[26][27]

-

Bioactive Scaffolds: The resulting phenoxyalkanoate esters and amides are present in numerous biologically active molecules. The long alkyl chain of derivatives like N-decanoyl amides can increase lipophilicity, potentially enhancing membrane permeability and target engagement for enzyme inhibition.[25]

-

Polymer-Based Drug Delivery: These reactive monomers can be used to incorporate phenoxyalkanoic acid moieties into polymers. This is relevant for creating advanced drug delivery systems, such as acid-degradable polymers that release their therapeutic payload in the acidic microenvironment of a tumor or within cellular endosomes.[28]

Physicochemical Properties and Safety

Data Summary

| Property | Description | Citation |

| Physical State | Typically colorless to pale yellow liquids or low-melting solids at room temperature. | |

| Reactivity | Highly reactive electrophiles. Corrosive and moisture-sensitive. Reacts violently with water and other protic nucleophiles. | [14][29][30] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Insoluble in and reactive with water. | |

| IR Spectroscopy | Strong C=O stretching absorption in the range of 1770-1815 cm⁻¹. The frequency is higher than the corresponding carboxylic acid due to the inductive effect of the chlorine atom. | |

| ¹H NMR Spectroscopy | Protons on the carbon alpha to the carbonyl group are typically deshielded, appearing around 2.5-4.5 ppm, depending on the structure. Aromatic protons of the phenoxy group appear in the 6.8-7.5 ppm range. | |

| ¹³C NMR Spectroscopy | The carbonyl carbon is highly deshielded, with a characteristic chemical shift in the range of 165-175 ppm. |

Safety and Handling

Proper handling of phenoxyalkanoic acid chlorides is critical due to their hazardous nature.

| Hazard | Handling Protocol | Citation |

| Corrosive | Causes severe skin burns and eye damage. Material is destructive to mucous membranes and the upper respiratory tract. | [29][30] |

| Toxicity | Toxic if inhaled or swallowed. | [29] |

| Reactivity | Reacts violently with water, releasing toxic and corrosive HCl gas. Do not allow contact with water. Incompatible with bases, alcohols, and amines (unless intended for reaction). | [14][29] |

| Personal Protective Equipment (PPE) | Always handle in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat. | [30][31] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. | [29] |

Conclusion

Phenoxyalkanoic acid chlorides are indispensable chemical intermediates whose high reactivity is harnessed for the efficient synthesis of a diverse range of molecules. Their role as powerful acylating agents is fundamental to the production of phenoxy herbicides, which are vital in modern agriculture. In the realm of pharmaceutical sciences, they provide a robust platform for the construction of novel molecular architectures and for conducting systematic structure-activity relationship studies. A thorough understanding of their synthesis, reactivity, and hazardous properties is essential for any scientist leveraging these potent building blocks for research and development.

References

-

Wikipedia. Phenoxy herbicide. [Link]

- Wojciechowska, G., & Włodarczyk, B. (2021). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism of Action: How Phenoxy Herbicides Work. [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

- Google Patents. US4035416A - Process for making phenoxyalkanoic acids.

-

Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. [Link]

-

Organic Syntheses. PREPARATION OF N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. [Link]

-

Chemguide. acyl chlorides and water, alcohols or phenol. [Link]

-

Unacademy. Reactions of Acyl halide. [Link]

-

De Vreese, R., et al. Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. [Link]

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

organic-chemistry.org. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

PMC. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Organic Syntheses. SYNTHESIS OF 2-(4-FLUOROPHENYL)-N-(PYRROLIDIN-1-YL)INDOLE-4-CARBOXAMIDE. [Link]

-

Reddit. Acid chloride reaction with amine. [Link]

-

YouTube. (2017). Reactions Acid Chlorides With Amines. [Link]

-

Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

-

YouTube. (2017). Reactions of Acid Chlorides with Alcohols. [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

-

RSC Publishing. Acid-degradable polymers for drug delivery: a decade of innovation. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

YouTube. (2024). Must Know Synthesis and Reactions of Acid Chlorides. [Link]

- Google Patents. US6770783B1 - Method for producing acid chlorides.

-

PMC. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). [Link]

-

Khan Academy. Reactivity of carboxylic acid derivatives. [Link]

Sources

- 1. US4035416A - Process for making phenoxyalkanoic acids - Google Patents [patents.google.com]

- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. savemyexams.com [savemyexams.com]

- 16. youtube.com [youtube.com]

- 17. Reactions of Acyl halide [simply.science]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 21. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 22. cdn.nufarm.com [cdn.nufarm.com]

- 23. nbinno.com [nbinno.com]

- 24. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Acid-degradable polymers for drug delivery: a decade of innovation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]

The Paradox of Reactivity: Navigating Sterically Hindered Phenoxy Acid Chlorides

Topic: Reactivity of Sterically Hindered Phenoxy Acid Chlorides Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]

Executive Summary

Sterically hindered phenoxy acid chlorides—exemplified by fibrate intermediates like clofibric acid chloride (2-(4-chlorophenoxy)-2-methylpropionyl chloride)—represent a unique challenge in organic synthesis. They occupy a chemical "saddle point": the phenoxy group electronically activates the carbonyl via inductive withdrawal, yet the geminal-dialkyl substitution (or ortho-ring hindrance) kinetically silences it.

This guide provides a mechanistic blueprint for manipulating these substrates. It moves beyond standard textbook protocols to address the specific failure modes of hindered acylations: competitive ketene formation, decarbonylation, and hydrolysis-driven yield loss.

Mechanistic Underpinnings[2][3]

To optimize reactivity, one must decouple the electronic and steric vectors governing the acyl chloride.

The Electronic-Steric Conflict

-

Inductive Activation (

Effect): The phenoxy oxygen is bonded to the -

Steric Deactivation: In gem-dimethyl analogues (fibrates), the two methyl groups create a "conical sheath" around the carbonyl carbon. This restricts the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

The Result: The molecule is thermodynamically primed for reaction but kinetically trapped. High temperatures often fail because they accelerate decomposition (decarbonylation) faster than substitution.

The DMAP "Turbocharger" Mechanism

For hindered substrates, 4-Dimethylaminopyridine (DMAP) is not just a catalyst; it is a steric shuttle .

-

Step 1: DMAP attacks the acid chloride to form an

-acylpyridinium salt. -

Step 2: This intermediate projects the carbonyl group away from the shielding gem-dimethyl groups, extending the electrophilic center into the solvent cage.

-

Step 3: The counter-ion (Cl⁻) is displaced, and the incoming nucleophile (alcohol/amine) attacks the highly reactive, less shielded pyridinium species.

Figure 1: The "Steric Projection" mechanism where DMAP moves the electrophilic center away from the hindering gem-dimethyl group.

Synthesis Strategies: Generating the Acid Chloride[2][4][5][6]

Converting the parent hindered acid to the chloride requires avoiding the "Acidic Quench" trap.

The Vilsmeier-Haack Protocol (Oxalyl Chloride/DMF)

This is the industry standard for hindered phenoxy acids. It proceeds under neutral-to-mildly-acidic conditions and allows for lower temperatures than thionyl chloride refluxes.

Why it works: The active reagent is not oxalyl chloride itself, but the chloroiminium intermediate formed with catalytic DMF. This species is less bulky and more electrophilic than

Protocol: Synthesis of 2-(4-Chlorophenoxy)-2-methylpropionyl Chloride

| Parameter | Specification |

| Substrate | Clofibric Acid (21.4 g, 100 mmol) |

| Reagent | Oxalyl Chloride (11.0 mL, 130 mmol, 1.3 equiv) |

| Catalyst | DMF (0.1 mL, catalytic) |

| Solvent | Dichloromethane (DCM), Anhydrous |

| Temp | 0°C to Room Temperature (RT) |

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

-

Solvation: Suspend Clofibric acid in anhydrous DCM (200 mL). The solid may not fully dissolve initially.

-

Activation: Add DMF (5 drops).

-

Chlorination: Add Oxalyl Chloride dropwise over 30 minutes at 0°C. Caution: Vigorous gas evolution (

).[1] -

Progression: Allow the reaction to warm to RT and stir for 3 hours. The solution should turn clear yellow.

-

Isolation: Concentrate in vacuo (rotary evaporator) at 30°C.

-

Critical Step: Re-dissolve the crude oil in dry DCM (50 mL) and re-evaporate. Repeat twice. This "azeotropic chase" removes residual HCl and oxalyl chloride, which is vital for preventing side reactions in the next step.

-

-

Yield: Quantitative formation of the acid chloride (yellow oil). Use immediately.

Reactivity & Coupling Protocols

Once generated, the hindered acid chloride faces two paths: productive coupling or decomposition.

The Ketene Risk (For -Proton Analogues)

Crucial Distinction:

-

Gem-Dimethyl (Fibrates): No

-protons. Cannot form ketenes via E1cB. Safe to use stronger bases if needed. -

Mono-Methyl/Unsubstituted (

-H): High risk of ketene formation.-

Mechanism:[2][3][4][5][6][7][8][9] Tertiary amines (

) can deprotonate the -

Mitigation: Use Pyridine (weaker base) or Schotten-Baumann conditions (biphasic inorganic base) to disfavor deprotonation.

-

Optimization Workflow

Figure 2: Decision matrix for selecting base and catalyst based on substrate structure.

Data: Solvent Effects on Conversion

For the esterification of clofibric acid chloride with isopropanol (a hindered secondary alcohol), solvent polarity plays a critical role in stabilizing the charged

| Solvent | Dielectric Constant ( | Relative Rate ( | Comments |

| Dichloromethane (DCM) | 8.9 | 1.0 (Reference) | Standard choice; good solubility. |

| Tetrahydrofuran (THF) | 7.5 | 0.8 | Slower; ether oxygen competes for acyl chloride? |

| Acetonitrile (MeCN) | 37.5 | 4.2 | Stabilizes ionic intermediate; significantly faster. |

| Toluene | 2.4 | 0.3 | Poor solubility of intermediates; slow. |

Recommendation: For difficult couplings, switch from DCM to Acetonitrile .

Troubleshooting & Stability

Decarbonylation

Sterically crowded acid chlorides can extrude CO to form the alkyl chloride (

-

Symptom:[3][4][5][7] Gas evolution during coupling; mass spec shows M-28 peak.

-

Fix: Avoid metal contamination. Keep reaction temperature <60°C.

Hydrolysis

Due to the inductive effect of the phenoxy group, these chlorides are highly moisture sensitive despite their steric bulk. They will hydrolyze on silica gel columns.

-

Protocol: Do not purify the acid chloride by chromatography. Use crude or distill (high vacuum) only if necessary.

References

-

Organic Syntheses Procedure (General Acid Chloride Synthesis)

-

Mechanistic Insight on DMAP Catalysis

- Nucleophilic Acyl Substitution: The Role of DMAP.

- Source: Journal of Chemical Educ

-

Clofibric Acid Analogues & Stereochemistry

- Isosteres of chiral clofibric acid analogs: synthesis and resolution.

-

Source: Farmaco1997 , 52(6-7), 367-74.[13]

-

Ketene Formation Risks

-

Ketene Reactions: The Addition of Acid Chlorides.[14]

- Source: UNT Digital Library / Dissert

-

-

Solvent Effects in Acylations

- A solvent-reagent selection guide for Steglich-type esterific

-

Source: Green Chemistry (RSC), 2021 .[1]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. reddit.com [reddit.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Describe the nucleophilic substitution reaction of acyl chlorides. | Filo [askfilo.com]

- 7. Yamaguchi Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acyl chloride synthesis [organic-chemistry.org]

- 12. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digital.library.unt.edu [digital.library.unt.edu]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(2,4-dimethylphenoxy)propanoyl chloride

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 2-(2,4-dimethylphenoxy)propanoyl chloride from its parent carboxylic acid, 2-(2,4-dimethylphenoxy)propanoic acid. Acyl chlorides are pivotal reactive intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and high-purity outcomes, detailing the reaction mechanism, step-by-step procedure, purification, and analytical characterization.

Introduction and Scientific Background

2-(2,4-dimethylphenoxy)propanoyl chloride is a key building block in the synthesis of various commercial products, including certain phenoxy herbicides. Its high reactivity, stemming from the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion, makes it a versatile precursor for forming esters, amides, and other carboxylic acid derivatives.[1]

The conversion of a stable carboxylic acid to its highly reactive acyl chloride derivative is a fundamental transformation in organic chemistry.[2] The most common and efficient method for this conversion involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a preferred reagent due to its efficacy and the convenient nature of its byproducts.[3][4]

Principle of the Method: The protocol described herein utilizes thionyl chloride to replace the hydroxyl (-OH) group of 2-(2,4-dimethylphenoxy)propanoic acid with a chlorine atom (-Cl). The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, thus shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[5]

Reaction Mechanism: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.[2][6]

-

Activation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate.[5]

-

Nucleophilic Attack by Chloride: The chloride ion, released in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

Product Formation and Byproduct Elimination: The resulting tetrahedral intermediate collapses, yielding the final acyl chloride product and eliminating sulfur dioxide and a chloride ion, which subsequently forms HCl.[2][5]

This mechanism ensures a high-yielding and irreversible transformation under appropriate anhydrous conditions.[5]

Materials and Methods

Reagents and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| 2-(2,4-dimethylphenoxy)propanoic acid | ≥98% | Standard Chemical Supplier | Must be thoroughly dried before use. |

| Thionyl chloride (SOCl₂) | ≥99%, Reagent Grade | Standard Chemical Supplier | Freshly opened bottle or distilled before use. |

| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® or equivalent | Standard Chemical Supplier | Solvent for the reaction. |

| Toluene, Anhydrous | ≥99.8% | Standard Chemical Supplier | Used for azeotropic removal of excess SOCl₂. |

| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

Equipment:

-

Three-neck round-bottom flask (oven-dried)

-

Reflux condenser with a gas outlet adapter

-

Dropping funnel (pressure-equalizing)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line or inert gas manifold

-

Gas trap/scrubber (containing NaOH solution) for acidic gases

-

Rotary evaporator

-

Vacuum distillation apparatus

Critical Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[7] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[8] Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[8][9]

-

Acyl Chlorides: Corrosive and moisture-sensitive. They will hydrolyze upon contact with moisture to release HCl. Avoid inhalation of vapors and skin contact.[10]

-

Evolved Gases (HCl, SO₂): Both are toxic and corrosive. The reaction apparatus must be equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these acidic gases before venting.

-

Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere before use.

Detailed Experimental Protocol

Reaction Setup

-

Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Ensure all glassware is completely dry. Connect the top of the reflux condenser to a gas bubbler and then to a gas scrubber.

-

Flush the entire system with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

Synthesis Procedure

-

To the reaction flask, add 2-(2,4-dimethylphenoxy)propanoic acid (e.g., 10.0 g, 1.0 eq).

-

Add anhydrous dichloromethane (DCM) to the flask (e.g., 50 mL) to dissolve or suspend the starting material.

-

Charge the dropping funnel with thionyl chloride (SOCl₂) (1.5 - 2.0 eq).

-

Scientist's Note: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess can be easily removed later.

-

-

Begin stirring the mixture in the flask. Slowly add the thionyl chloride dropwise from the dropping funnel over 20-30 minutes.

-

Causality Check: The reaction is exothermic. A slow, controlled addition prevents a rapid temperature increase and excessive gas evolution. For larger scale reactions, an ice bath may be used to maintain room temperature during the addition.

-

-

Once the addition is complete, replace the dropping funnel with a glass stopper.

-

Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) using a heating mantle.

-

Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (bubbling in the scrubber).

-

Self-Validation: The reaction is typically complete when the solution becomes clear and gas evolution has stopped. For rigorous confirmation, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to check for the disappearance of the starting acid.

-

Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Expert Tip: To facilitate the removal of the last traces of SOCl₂, add anhydrous toluene (e.g., 20 mL) to the crude product and evaporate again. This azeotropic removal is highly effective. Repeat this step if necessary.[11]

-

-

The resulting crude 2-(2,4-dimethylphenoxy)propanoyl chloride is often of sufficient purity for subsequent steps.[11]

-

For applications requiring very high purity, the crude product should be purified by fractional distillation under reduced pressure.[12][13] Collect the fraction boiling at the expected temperature for the product.

Characterization of the Final Product

The identity and purity of the synthesized 2-(2,4-dimethylphenoxy)propanoyl chloride must be confirmed through analytical methods.

-

Infrared (IR) Spectroscopy: The most definitive sign of a successful reaction is the disappearance of the broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band for the acyl chloride at a higher frequency (approximately 1780-1815 cm⁻¹).

-

¹H NMR Spectroscopy: Compare the spectrum of the product to that of the starting material. The broad singlet corresponding to the acidic proton of the carboxylic acid will be absent in the product's spectrum. Other proton signals should remain largely unchanged, with minor shifts possible.

-

¹³C NMR Spectroscopy: The carbonyl carbon signal for the acyl chloride will typically appear in the range of 168-175 ppm.

Workflow and Data Summary

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from starting material to the purified final product.

Caption: Workflow for the synthesis of 2-(2,4-dimethylphenoxy)propanoyl chloride.

Key Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Stoichiometry (SOCl₂:Acid) | 1.5:1 to 2.0:1 | Ensures complete conversion of the starting material. |

| Solvent | Anhydrous Dichloromethane | Good solubility for starting material; low boiling point for easy removal. |

| Addition Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |

| Reaction Temperature | Reflux (~40 °C for DCM) | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 2 - 3 hours | Typically sufficient for complete conversion after addition. |

| Expected Yield | > 90% | The reaction is generally high-yielding due to irreversible product formation. |

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

-

Reiss, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Let's learn together. (2023). Reaction of Carboxylic acid with Thionyl chloride. YouTube. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

- Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.

-

Organic Syntheses. (n.d.). p-HYDROXYPROPIOPHENONE. Retrieved from [Link]

-

Study.com. (n.d.). Use structures to illustrate the preparation of propanoyl chloride from propanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

Quora. (2017). How would you prepare a sample of propanoyl chloride from propanoic acid? Retrieved from [Link]

-

Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

Protti, M., et al. (2023). Electrochemical Characterization of Common Cutting Agents Found in Illicit Drugs. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 4. quora.com [quora.com]

- 5. orgosolver.com [orgosolver.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lanxess.com [lanxess.com]

- 9. nj.gov [nj.gov]

- 10. 2,2-Dimethyl-propanoyl chloride(3282-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

Application Note: High-Fidelity Synthesis of Phenoxy Propionate Esters via Acid Chloride Activation

Abstract

This application note details the robust synthesis of phenoxy propionate esters—a critical structural motif in "fop" class herbicides (e.g., Fenoxaprop, Diclofop) and pharmaceutical intermediates. Unlike direct Fischer esterification, the acid chloride route described herein offers superior kinetics, higher yields for sterically hindered alcohols, and compatibility with acid-sensitive functionalities. This guide provides a scalable, self-validating protocol using Thionyl Chloride (

Introduction & Strategic Rationale

The conversion of 2-phenoxypropionic acid derivatives to their corresponding esters is a pivotal step in the manufacturing of aryloxyphenoxypropionate herbicides. While direct esterification is possible, it is often equilibrium-limited and slow.

Why the Acid Chloride Route?

-

Irreversibility: The formation of the acid chloride releases

and -

Activation Energy: Acid chlorides are highly electrophilic, allowing esterification to proceed rapidly under mild conditions, often without external heating during the coupling step.

-

Versatility: This method is effective for complex, non-nucleophilic alcohols that fail in standard acid-catalyzed pathways.

Reaction Mechanism & Chemical Logic

The transformation proceeds in two distinct phases: Activation (Chlorination) and Coupling (Esterification).

Phase 1: Vilsmeier-Haack Catalyzed Activation

The reaction between the carboxylic acid and thionyl chloride is sluggish at ambient temperatures. The addition of catalytic DMF forms a reactive Vilsmeier reagent (chloroiminium ion), which acts as a "chemical drill," activating the carboxylic acid more efficiently than

-

Catalyst Activation: DMF reacts with

to form the electrophilic dimethylchloroforminium chloride. -

Substrate Activation: The carboxylic acid attacks this intermediate, forming an activated acyl species.

-

Chloride Attack: Chloride ion displaces the leaving group, yielding the acid chloride and regenerating DMF.

Phase 2: Nucleophilic Acyl Substitution

The phenoxy propionyl chloride reacts with the target alcohol. A base (typically Triethylamine or Pyridine) is often employed to scavenge the generated HCl, preventing acid-mediated degradation of the ether linkage or racemization of the

Visualized Workflows

Reaction Pathway Diagram

Caption: Step-wise conversion from acid to ester via the high-energy acid chloride intermediate.

Experimental Protocol

Target Molecule: Ethyl 2-(4-hydroxyphenoxy)propionate (Generic Model) Scale: 100 mmol basis (Scalable to kg)

Reagents & Stoichiometry Table

| Component | Role | Eq. | Mass/Vol (100 mmol scale) | Critical Specification |

| 2-Phenoxypropionic Acid | Substrate | 1.0 | ~16.6 g | Dry, moisture <0.5% |

| Thionyl Chloride ( | Reagent | 1.2 - 1.5 | 14.3 - 17.8 g | Freshly distilled if yellow |

| DMF | Catalyst | 0.05 | ~0.4 mL | Anhydrous |

| Toluene | Solvent | 5-10 Vol | 100 mL | Dried over molecular sieves |

| Target Alcohol | Nucleophile | 1.1 | (Varies by MW) | Anhydrous |

| Triethylamine ( | Scavenger | 1.2 | ~12.2 g | Dry |

Step-by-Step Methodology

Step 1: Formation of Acid Chloride[2][3][4]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and an off-gas scrubber (NaOH trap) to neutralize

. -

Charging: Charge the flask with 2-Phenoxypropionic Acid (1.0 eq) and Toluene (5 volumes).

-

Catalyst Addition: Add DMF (0.05 eq) to the suspension.

-

Activation: Add Thionyl Chloride (1.2 eq) dropwise over 15 minutes at room temperature.

-

Observation: Gas evolution (

) will begin immediately.

-

-

Reaction: Heat the mixture to 70–80°C for 2–3 hours.

-

Self-Validating Check: The reaction is complete when gas evolution ceases and the solution becomes homogeneous (clear).

-

-

Concentration: Cool to 50°C and apply partial vacuum to remove excess

and dissolved gases. Do not distill to dryness if the intermediate is thermally unstable; typically, the toluene solution is used directly.

Step 2: Esterification (Coupling)

-

Preparation: In a separate vessel, dissolve the Target Alcohol (1.1 eq) and Triethylamine (1.2 eq) in Toluene (2 volumes). Cool this mixture to 0–5°C .

-

Addition: Transfer the Acid Chloride solution (from Step 1) into a dropping funnel. Add it dropwise to the alcohol/base mixture, maintaining the internal temperature <10°C .

-

Mechanism Note: The exotherm is significant. Rapid addition can cause racemization or side reactions.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Check via TLC or HPLC. The acid chloride spot should be absent.

-

Step 3: Workup & Purification[5][6]

-

Quench: Add water (5 volumes) to the reaction mixture to dissolve triethylamine hydrochloride salts.

-

Separation: Separate the organic (Toluene) layer.

-

Washing: Wash the organic layer sequentially with:

-

1M HCl (to remove residual amine).

-

Sat.

(to remove unreacted acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Final Polish: For high-purity applications, recrystallize from Ethanol/Hexane or perform short-path distillation.

Process Optimization & Troubleshooting

Critical Control Points (CCPs)

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Overheating or poor quality DMF | Keep T < 80°C; Use fresh, colorless DMF. |

| Incomplete Conversion | Wet reagents | Water destroys |

| Racemization (Loss of ee) | High Temp or Excess Base | Maintain coupling temp < 10°C. Avoid large excess of base. |

| Solidification during Addition | Precipitation of | This is normal. Ensure vigorous stirring to prevent encapsulation of reagents. |

Safety Considerations (E-E-A-T)

-

Gas Evolution: The generation of

and -

Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried.

-

Cyanosis Risk: Phenoxy compounds can be absorbed through the skin; wear nitrile gloves and long sleeves.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism reference for nucleophilic acyl substitution).

-

Arisawa, M., et al. (2000). "Development of the Industrial Production of the Herbicide, Fenoxaprop-P-ethyl." Journal of Synthetic Organic Chemistry, Japan, 58(11), 1063-1070. Link

-

Google Patents. (2012). CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate.[7] Link

-

Organic Syntheses. (1936). Coll.[8] Vol. 2, p. 469. (General procedure for acid chloride formation). Link

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[1][2][3][4] Link

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

Application Note & Protocol Guide: Friedel-Crafts Acylation with Phenoxypropanoyl Chlorides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Pharmaceutical Synthesis

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This reaction facilitates the introduction of an acyl group (R-C=O) onto an arene, yielding aryl ketones that are pivotal intermediates in the synthesis of fine chemicals, fragrances, and, most notably, pharmaceuticals.[3]

This guide focuses on a specific and highly relevant subclass of this reaction: the acylation of aromatic substrates using phenoxypropanoyl chlorides. These reagents are of particular interest in drug development as they serve as key building blocks for the synthesis of 2-arylpropanoic acids, a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) commonly known as "profens." Members of this family, such as Fenoprofen and related compounds, are synthesized via pathways that often involve the strategic acylation of an activated aromatic ring.

Unlike the related Friedel-Crafts alkylation, the acylation reaction offers superior control. The introduction of the electron-withdrawing acyl group deactivates the aromatic ring, effectively preventing the polysubstitution reactions that often plague alkylation procedures.[4][5] Furthermore, the acylium ion electrophile is resonance-stabilized and not susceptible to the carbocation rearrangements that can lead to isomeric mixtures in alkylation reactions.[6][7] This guide provides a detailed examination of the underlying mechanism, a robust experimental protocol, and field-proven insights for optimizing this critical synthetic transformation.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established multi-step electrophilic aromatic substitution (EAS) mechanism.[8] The entire process is predicated on the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic π-electron system of the aromatic ring.

-

Generation of the Acylium Ion: The reaction is initiated by the interaction between the phenoxypropanoyl chloride and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[9][10]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[6][11]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[8]

-

Product-Catalyst Complexation: A crucial distinction of the acylation reaction is that the ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1] This complexation is often irreversible under the reaction conditions, sequestering the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion, rather than a catalytic amount.[5] This complex is subsequently hydrolyzed during aqueous workup to liberate the final product.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. condor.depaul.edu [condor.depaul.edu]

Application Notes and Protocols: Synthesis of Mecoprop Analogs

Abstract

This document provides a comprehensive guide for the synthesis of Mecoprop (also known as MCPP) and its analogs, a class of phenoxypropionic acid herbicides. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for creating the core aryloxyalkanoic acid structure. Detailed, step-by-step protocols are provided for both the synthesis of racemic Mecoprop and the targeted synthesis of its herbicidally active R-enantiomer, Mecoprop-P. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering insights into reaction mechanisms, optimization strategies, and product characterization.

Introduction

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, systemic, post-emergence herbicide widely used for the control of broadleaf weeds in turf and cereal crops.[1] Its herbicidal activity stems from its action as a synthetic auxin, mimicking natural plant growth hormones and causing uncontrolled growth that leads to plant death.[2][3][4]

Mecoprop exists as a racemic mixture of two enantiomers, the (R)-(+)-isomer and the (S)-(-)-isomer.[4] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, which is commercially known as Mecoprop-P.[4][5] The (S)-(-)-enantiomer is considered biologically inactive.[5][6] Consequently, the synthesis of enantiomerically enriched Mecoprop-P is of significant commercial and environmental interest, as it allows for lower application rates and reduces the environmental load of the inactive isomer.

The synthesis of Mecoprop and its analogs primarily relies on the Williamson ether synthesis, a well-established nucleophilic substitution reaction between a phenoxide and an alkyl halide.[3][7] This methodology offers a versatile platform for the creation of a wide range of analogs by modifying the substituents on both the aromatic ring and the propionic acid side chain. This application note will detail the procedures for synthesizing both racemic Mecoprop and enantiomerically enriched Mecoprop-P, providing the necessary protocols and theoretical background for successful implementation in a laboratory setting.

Synthesis Methodology: The Williamson Ether Synthesis

The core of Mecoprop synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an electrophilic alkyl halide in an SN2 reaction to form an ether linkage.[3][7]

General Reaction Scheme

The general reaction for the synthesis of Mecoprop analogs via the Williamson ether synthesis is as follows:

Caption: General workflow of the Williamson ether synthesis for Mecoprop analogs.

Key Reaction Parameters and Rationale

-

Choice of Base: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to deprotonate the phenolic hydroxyl group.[3][8] The pKa of phenols is generally around 10, making these strong bases effective for generating the phenoxide nucleophile.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic.[9][10] However, aqueous solutions of strong bases can also be used effectively.[3][8]

-

Temperature: The reaction is often heated to increase the rate of the SN2 reaction. Refluxing the reaction mixture is a common practice.[3][9]

-

Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. For the synthesis of Mecoprop, 2-chloropropionic acid or its esters are commonly used.[2][11] The use of a secondary halide, like in the case of 2-chloropropionic acid, can lead to some elimination byproducts, but under optimized conditions, the substitution reaction is favored.

Experimental Protocols

Synthesis of Racemic Mecoprop

This protocol describes the synthesis of a racemic mixture of (R)- and (S)-Mecoprop starting from 4-chloro-2-methylphenol and 2-chloropropionic acid.

3.1.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-chloro-2-methylphenol | C₇H₇ClO | 142.58 | 14.26 g (0.1 mol) |

| 2-chloropropionic acid | C₃H₅ClO₂ | 108.52 | 11.94 g (0.11 mol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 8.80 g (0.22 mol) |

| Water (deionized) | H₂O | 18.02 | 100 mL |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (conc.) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL |

3.1.2. Step-by-Step Procedure

-

Preparation of the Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.80 g of sodium hydroxide in 50 mL of deionized water.

-

Addition of Phenol: To the sodium hydroxide solution, add 14.26 g of 4-chloro-2-methylphenol. Stir the mixture until the phenol is completely dissolved, forming the sodium 4-chloro-2-methylphenoxide.

-

Preparation of the Sodium 2-chloropropionate: In a separate beaker, dissolve 11.94 g of 2-chloropropionic acid and the remaining sodium hydroxide in 50 mL of deionized water.

-

Reaction: Add the sodium 2-chloropropionate solution to the round-bottom flask containing the sodium phenoxide.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 4-chloro-2-methylphenol. Discard the ether layer.

-

Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid with constant stirring in an ice bath until the pH is approximately 2. A white precipitate of Mecoprop will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as a mixture of water and ethanol.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

3.1.3. Expected Yield and Characterization

-

Expected Yield: 75-85%

-

Appearance: White crystalline solid

-

Melting Point: 94-95 °C[12]

-

Characterization: The structure and purity of the synthesized Mecoprop should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Mecoprop-P ((R)-(+)-Mecoprop)

The synthesis of the enantiomerically pure (R)-(+)-Mecoprop requires a chiral starting material or a resolution step. This protocol outlines a common industrial approach involving the reaction of 4-chloro-2-methylphenol with (S)-2-chloropropionic acid, which proceeds with an inversion of stereochemistry.

3.2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-chloro-2-methylphenol | C₇H₇ClO | 142.58 | 14.26 g (0.1 mol) |

| (S)-2-chloropropionic acid | C₃H₅ClO₂ | 108.52 | 11.94 g (0.11 mol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 8.80 g (0.22 mol) |

| Water (deionized) | H₂O | 18.02 | 100 mL |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (conc.) |

| Toluene | C₇H₈ | 92.14 | 100 mL |

3.2.2. Step-by-Step Procedure

-

Follow steps 1-4 from the racemic synthesis protocol (Section 3.1.2), using (S)-2-chloropropionic acid instead of the racemic mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours.

-

Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Acidify with concentrated HCl to a pH of approximately 2. Extract the product into toluene (2 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) to remove any inorganic salts.

-

Drying and Solvent Removal: Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude Mecoprop-P can be purified by recrystallization.

-

Chiral Purity Analysis: The enantiomeric excess of the final product should be determined using chiral HPLC or by converting the carboxylic acid to a diastereomeric ester or amide and analyzing by NMR.

3.2.3. Rationale for Stereochemical Outcome

The reaction of the phenoxide with (S)-2-chloropropionic acid proceeds via an SN2 mechanism. This mechanism involves a backside attack of the nucleophile on the stereocenter, leading to an inversion of configuration. Therefore, starting with the (S)-enantiomer of the chloropropionic acid yields the (R)-enantiomer of the final product, Mecoprop-P.

Caption: SN2 reaction mechanism showing the inversion of stereochemistry.

Characterization of Mecoprop Analogs

Accurate characterization of the synthesized products is crucial to confirm their identity, purity, and stereochemistry.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Mecoprop.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group on the ring, the methine proton, and the methyl group on the propionic acid side chain. Chemical shifts and coupling patterns will be characteristic of the substitution pattern.[13][14] |